BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data and Analysis of 1,3-
Dimethyl-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1,3-Dimethyl-2-nitrobenzene

Cat. No.: B148808

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-
Dimethyl-2-nitrobenzene (also known as 2-nitro-m-xylene), a compound of interest in various
chemical and pharmaceutical research domains. This document presents a detailed analysis of
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
supplemented with detailed experimental protocols and a logical workflow for spectroscopic
analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1,3-Dimethyl-2-nitrobenzene.

Due to the limited availability of experimentally-validated public data for NMR and IR, predicted
values from computational models are provided and should be considered as such. The mass

spectrometry data is derived from the NIST Mass Spectrometry Data Center.[1][2][3][4]

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

7.35 t 1H H-5

7.18 d 2H H-4, H-6

2.33 S 6H 2 x CHs

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (ppm) Assignment
149.5 C-2 (C-NO2)
132.8 C-1, C-3 (C-CHs)
132.2 C-5

127.9 C-4,C-6

17.0 2xCHs

Note: This is a predicted spectrum and actual experimental values may vary.

Predicted IR Data

© 2025 BenchChem. All rights reserved.

2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148808?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2980-2850 Medium Aliphatic C-H Stretch (CHs)
1600, 1470 Strong, Medium Aromatic C=C Bending
1530 Strong Asymmetric NO2 Stretch
1350 Strong Symmetric NOz Stretch
850-750 Strong C-H Out-of-plane Bending

Note: This is a predicted spectrum and actual experimental values may vary.

Mass Spectrometry (Electron lonization) Data

Source: NIST Mass Spectrometry Data Center[1][2][3][4]

m/z Relative Intensity (%) Assighment

151 100 [M]* (Molecular lon)
134 85 [M-OH]*

105 70 [M-NO2]*

91 60 [C7H7]* (Tropylium ion)
77 45 [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation
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A sample of 1,3-Dimethyl-2-nitrobenzene (approximately 10-20 mg for *H NMR and 50-100
mg for 13C NMR) is dissolved in approximately 0.6-0.8 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube.

2.1.2. 'H NMR Spectroscopy

Proton NMR spectra are recorded on a 400 MHz spectrometer. Standard acquisition
parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an
acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate
signal-to-noise ratio.

2.1.3. 13C NMR Spectroscopy

Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz,
with proton decoupling. A spectral width of 240 ppm, a relaxation delay of 2 seconds, and an
acquisition time of 1.5 seconds are used. Several hundred to several thousand scans are
typically required to obtain a spectrum with a good signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of neat 1,3-Dimethyl-2-nitrobenzene is obtained using an FT-IR
spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5][6] A small
drop of the liquid sample is placed directly onto the ATR crystal.[5][6] The spectrum is recorded
in the range of 4000-400 cm~* by co-adding 32 scans with a resolution of 4 cm~1. A
background spectrum of the clean, empty ATR crystal is recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.[5]

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source.
The sample is introduced via a direct insertion probe or through a gas chromatograph. The
ionization energy is set to 70 eV.[7][8][9] The mass analyzer is scanned over a mass-to-charge
(m/z) range of 40-500 amul.

Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic analysis of 1,3-
Dimethyl-2-nitrobenzene, detailing how data from each technique contributes to the final
structural elucidation.

Spectroscopic Techniques Derived Data
Molecular lon Peak Molecular Formula
Mass Spectrometry (EI) P> (CsHsNO2)
Conclusion
5 Characteristic Absorptions Functional Groups Structure of
FT-IR Spectroscopy (Aromatic, Nitro, Methyl) 1,3-Dimethyl-2-nitrobenzene
NMR Spectroscopy Chemical Shifts & Coupling > Structural Connectivity
(*H and 3C) (Proton/Carbon Environment)

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethyl-2-nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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